![molecular formula C8H6F2N2S B3340788 1-(difluoromethyl)-1H-1,3-benzodiazole-2-thiol CAS No. 874623-43-5](/img/structure/B3340788.png)
1-(difluoromethyl)-1H-1,3-benzodiazole-2-thiol
Overview
Description
“1-(difluoromethyl)-1H-1,3-benzodiazole-2-thiol” likely belongs to the class of organic compounds known as benzodiazoles, which are aromatic heterocyclic compounds containing a benzene fused to a diazole ring . The difluoromethyl group and thiol group attached to the benzodiazole core could confer unique properties to this compound.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-1,3-benzodiazole-2-thiol is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell growth and division. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, this compound may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its antitumor and antimicrobial activity, this compound has also been found to exhibit antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases. Furthermore, this compound has been shown to have anti-inflammatory activity, which may be useful for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(difluoromethyl)-1H-1,3-benzodiazole-2-thiol in scientific research is its unique chemical structure, which makes it a promising candidate for the development of new drugs and therapeutic agents. However, one limitation of using this compound is its complex synthesis process, which can be time-consuming and expensive. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.
Future Directions
There are several future directions for research on 1-(difluoromethyl)-1H-1,3-benzodiazole-2-thiol. One area of research that holds promise is the development of new drugs for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as neurology and immunology. Finally, the development of new synthesis methods for this compound may help to overcome some of the limitations associated with its current synthesis process.
Scientific Research Applications
1-(difluoromethyl)-1H-1,3-benzodiazole-2-thiol has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit potent antitumor activity, and several studies have demonstrated its ability to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has also been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
3-(difluoromethyl)-1H-benzimidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2S/c9-7(10)12-6-4-2-1-3-5(6)11-8(12)13/h1-4,7H,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYSDRXFCQQCBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501201410 | |
Record name | 1-(Difluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501201410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
874623-43-5 | |
Record name | 1-(Difluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874623-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Difluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501201410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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